

In-depth Technical Guide on the Magnetic Properties of Copper(II) Tartrate Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

Cat. No.: *B15546573*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) tartrate hydrate is a metal-organic coordination complex that has garnered interest due to its intriguing structural chemistry and magnetic properties. As a paramagnetic compound, the magnetic behavior of **copper(II) tartrate hydrate** is primarily dictated by the presence of the Cu^{2+} ion, which possesses a d^9 electronic configuration with one unpaired electron. This guide provides a comprehensive overview of the magnetic properties of **copper(II) tartrate hydrate**, detailing its synthesis, crystal structure, and the experimental methodologies used for its magnetic characterization. The quantitative magnetic data is summarized for clarity, and the relationship between the material's structure and its magnetic behavior is explored.

Crystal Structure and Synthesis

Copper(II) tartrate hydrate can be synthesized through various methods, with the gel growth technique being a common approach for obtaining single crystals.^{[1][2]} In a typical synthesis, a silica gel is prepared, and aqueous solutions of a copper(II) salt (e.g., copper(II) chloride) and tartaric acid are allowed to diffuse into the gel, leading to the slow formation of crystals.^{[1][2]}

The crystal structure of **copper(II) tartrate hydrate** has been reported to be orthorhombic.^{[1][3]} The coordination environment around the central copper(II) ion is a critical factor influencing the magnetic properties. In related structures, the Cu^{2+} ion is often found in a distorted

octahedral geometry, coordinated to oxygen atoms from the tartrate ligands and water molecules. The specific arrangement of these molecules and the distances between the copper centers dictate the nature and strength of the magnetic interactions.

Magnetic Properties

Paramagnetism and Magnetic Ordering

At room temperature, **copper(II) tartrate hydrate** exhibits paramagnetic behavior, a characteristic feature of materials with unpaired electrons.^[4] The magnetic properties arise from the spin of the single unpaired electron in the 3d orbital of the Cu²⁺ ion. Low-temperature magnetic studies have revealed that this paramagnetic nature persists down to approximately 77 K.^{[3][5]} Interestingly, at a low temperature of 20 K, a weak ferromagnetic signal has been observed, suggesting the onset of magnetic ordering where the electron spins of neighboring copper ions begin to align in a parallel fashion.^{[3][5]}

Quantitative Magnetic Data

The magnetic properties of copper(II) levo-tartrate and copper(II) dextro-tartrate have been investigated at room temperature using a vibrating sample magnetometer. The following tables summarize the reported magnetic moment and bulk magnetic susceptibility values at various applied magnetic fields.

Table 1: Magnetic Properties of Copper Levo-Tartrate at Room Temperature^[4]

Applied Magnetic Field (Oe)	Magnetic Moment (emu)	Bulk Magnetic Susceptibility (emu/g)
2496	0.00030	1.20E-07
4991	0.00040	8.01E-08
7487	0.00060	8.01E-08
9982	0.00080	8.01E-08
12478	0.00095	7.61E-08
14974	0.00110	7.35E-08

Table 2: Magnetic Properties of Copper Dextro-Tartrate at Room Temperature[4]

Applied Magnetic Field (Oe)	Magnetic Moment (emu)	Bulk Magnetic Susceptibility (emu/g)
2496	0.00020	8.01E-08
4991	0.00030	6.01E-08
7487	0.00045	6.01E-08
9982	0.00060	6.01E-08
12478	0.00075	6.01E-08
14974	0.00085	5.68E-08

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic environment of the paramagnetic Cu^{2+} ions. The g-factor, a key parameter obtained from EPR spectra, provides information about the nature of the orbital in which the unpaired electron resides. While detailed hyperfine splitting data is not extensively reported, some g-factor values for copper levo- and dextro-tartrate have been determined at room temperature and at liquid nitrogen temperature in the X-band.

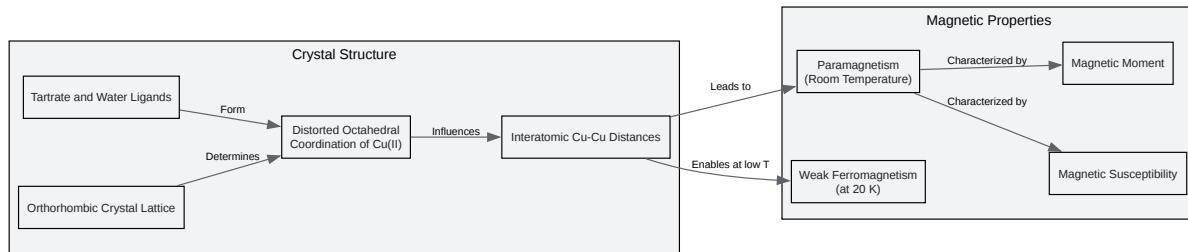
Experimental Protocols

Synthesis of Copper(II) Tartrate Hydrate Crystals (Gel Growth Method)

- **Gel Preparation:** A solution of sodium metasilicate is prepared and acidified with tartaric acid to a specific pH to form a silica gel in a test tube.
- **Reactant Addition:** After the gel has set, an aqueous solution of a copper(II) salt (e.g., 1 M copper(II) chloride) is carefully added on top of the gel.
- **Crystal Growth:** The test tube is sealed and left undisturbed at room temperature. The copper(II) ions diffuse into the gel and react with the tartrate ions, leading to the slow growth

of **copper(II) tartrate hydrate** crystals over a period of several days to weeks.

- Crystal Harvesting: Once the crystals have reached a suitable size, they are carefully removed from the gel, washed with deionized water, and dried.

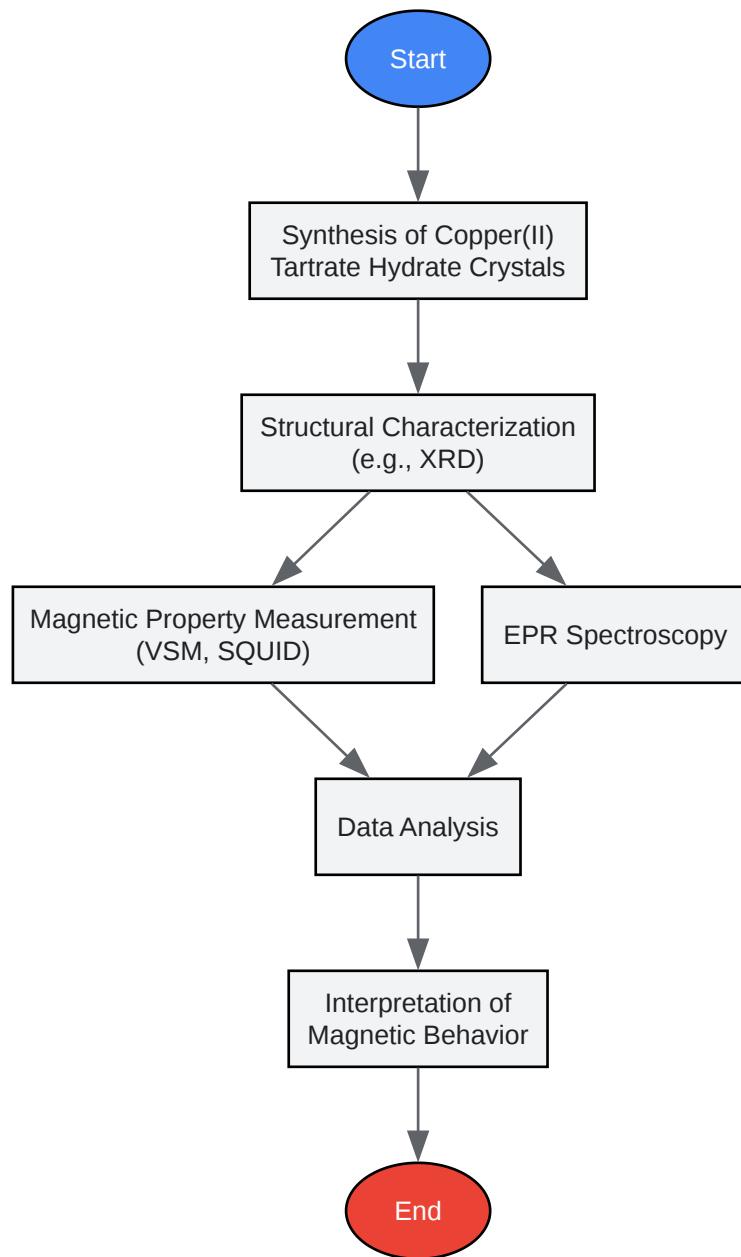

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are typically performed using a Vibrating Sample Magnetometer (VSM).

- Sample Preparation: A powdered sample of the **copper(II) tartrate hydrate** crystals is packed into a sample holder. The mass of the sample is accurately measured.
- Measurement: The sample holder is placed in the VSM, which is situated between the poles of an electromagnet. The sample is made to vibrate at a constant frequency.
- Data Acquisition: An external magnetic field is applied, and the vibrating sample induces a signal in pickup coils. This signal is proportional to the magnetic moment of the sample. The magnetic moment is measured as a function of the applied magnetic field at a constant temperature (e.g., room temperature). For temperature-dependent studies, the sample temperature is varied using a cryostat, and the magnetic moment is measured at different temperatures under a constant applied magnetic field.
- Data Analysis: The bulk magnetic susceptibility (χ) is calculated from the measured magnetic moment (m), the applied magnetic field (H), and the mass of the sample.

Signaling Pathways and Logical Relationships

The magnetic properties of **copper(II) tartrate hydrate** are intrinsically linked to its crystal structure. The arrangement of the tartrate and water ligands around the copper(II) centers, and the distances between these centers, determine the extent of magnetic exchange interactions.



[Click to download full resolution via product page](#)

Caption: Relationship between crystal structure and magnetic properties.

Experimental Workflow

The characterization of the magnetic properties of **copper(II) tartrate hydrate** typically follows a systematic experimental workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for magnetic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Structural, Spectroscopic, and Magnetic Studies on Copper Tartrate Crystals | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [In-depth Technical Guide on the Magnetic Properties of Copper(II) Tartrate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546573#magnetic-properties-of-copper-ii-tartrate-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com